![molecular formula C22H16BrN3O2 B2887372 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 897735-69-2](/img/structure/B2887372.png)
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . Compounds with an oxadiazole ring have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Aplicaciones Científicas De Investigación
Antimicrobial Evaluation
Research has shown that derivatives of 1,3,4-oxadiazole compounds exhibit antimicrobial activities. For instance, a study synthesized a series of compounds and evaluated their antimicrobial and hemolytic activities. The compounds displayed activity against selected microbial species, indicating their potential as antimicrobial agents. This demonstrates the utility of these compounds in developing new antimicrobial therapies (Gul et al., 2017).
Anti-diabetic Agents
Another study focused on the synthesis of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, testing their antidiabetic potential via α-glucosidase enzyme inhibition. The findings suggest that these compounds exhibit significant antidiabetic activity, providing a basis for further research into diabetes treatments (Nazir et al., 2018).
Antitumor Activity
The antitumor potential of 1,3,4-oxadiazole derivatives has also been explored. Research involving the synthesis of N-substituted derivatives of certain acetamides showed moderate to talented antimicrobial activity, indicating their potential in cancer treatment strategies (Khalid et al., 2016).
Antiallergic Activity
A study on sila-substituted 1,3,4-oxadiazoles evaluated their antiallergic activity both in vitro and in vivo. The compounds were found to suppress mast cell degranulation and the expression of TNF-α mRNA, suggesting their use in treating allergic conditions (Reddy et al., 2012).
Antimicrobial Agents
Another line of research synthesized derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole, evaluating their antimicrobial properties against a range of bacteria and fungi. The presence of fluorine atoms in these compounds was correlated with enhanced antimicrobial properties, indicating their potential as antimicrobial agents (Parikh & Joshi, 2014).
Direcciones Futuras
Compounds containing oxadiazole rings are of interest in various fields, including medicine and agriculture . Therefore, future research could involve studying “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” for potential applications in these areas. This could include investigating its biological activity, optimizing its synthesis, and studying its mechanism of action.
Propiedades
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c23-18-13-11-17(12-14-18)21-25-26-22(28-21)24-20(27)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWZGLCNTBVJBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.